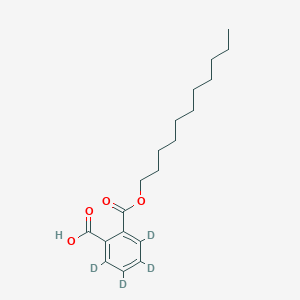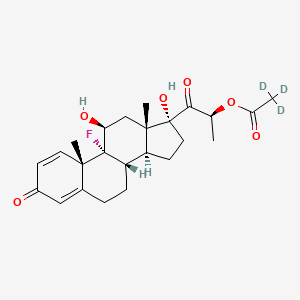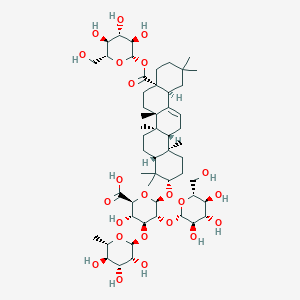
Fabp5-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fabp5-IN-1 is a selective and high-affinity inhibitor of fatty acid binding protein 5 (FABP5). It has a Ki value of 1.7 μM and does not bind to both FABP3 and FABP7 . This compound has shown potent antinociceptive effects, making it a promising candidate for pain management and other therapeutic applications .
Métodos De Preparación
The synthetic routes and reaction conditions for Fabp5-IN-1 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Fabp5-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Fabp5-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and transport of fatty acids within cells.
Biology: Helps in understanding the role of FABP5 in various biological processes, including lipid metabolism and cell signaling.
Medicine: Investigated for its potential therapeutic effects in pain management and inflammatory diseases.
Mecanismo De Acción
Fabp5-IN-1 exerts its effects by selectively inhibiting FABP5, a protein involved in the transport and metabolism of fatty acids within cells. By binding to FABP5, this compound prevents the protein from interacting with its natural ligands, thereby disrupting lipid transport and metabolism. This inhibition can lead to various downstream effects, including reduced inflammation and pain .
Comparación Con Compuestos Similares
Fabp5-IN-1 is unique in its high selectivity and affinity for FABP5 compared to other similar compounds. Some similar compounds include:
FABP3 inhibitors: These compounds target a different fatty acid binding protein and have different biological effects.
FABP7 inhibitors: These compounds also target a different fatty acid binding protein and are used in different therapeutic contexts.
This compound stands out due to its specificity for FABP5, making it a valuable tool for studying the role of this protein in various biological processes and for developing targeted therapies .
Propiedades
Fórmula molecular |
C34H30O6 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
(2S,4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-bis(2-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O6/c1-38-27-17-9-7-15-24(27)29-31(33(35)36)30(25-16-8-10-18-28(25)39-2)32(29)34(37)40-19-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18,26,29-32H,19H2,1-2H3,(H,35,36)/t29-,30-,31?,32?/m0/s1 |
Clave InChI |
HQXNSTCPBAPWHN-HWOSFROGSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
SMILES canónico |
COC1=CC=CC=C1C2C(C(C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)



![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)


